2,4-Dichlorobenzyl Chloride-d2

Description

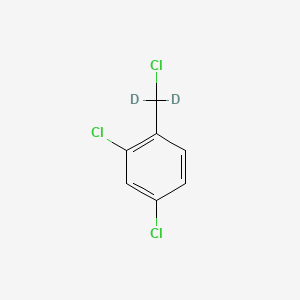

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-[chloro(dideuterio)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSVDHPYXFLLDS-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichlorobenzyl Chloride D2

Precursor Selection and Design for Deuterium (B1214612) Incorporation

The successful synthesis of 2,4-Dichlorobenzyl Chloride-d2 hinges on the judicious selection of a suitable precursor that allows for site-specific introduction of deuterium at the benzylic position. The primary strategies revolve around the deuteration of a precursor which can then be readily converted to the final benzyl (B1604629) chloride product.

Strategies for Site-Specific Deuteration of Benzyl Halides

Direct deuteration of benzyl halides can be challenging; therefore, a common and effective strategy is a two-step approach: first, the introduction of deuterium into a precursor molecule, followed by the conversion of this deuterated intermediate into the target benzyl chloride. A highly viable precursor for this strategy is 2,4-Dichlorobenzyl alcohol. This alcohol can be selectively deuterated at the α-position (the benzylic carbon) and subsequently converted to this compound. rsc.org

An alternative precursor is 2,4-Dichlorobenzaldehyde. The aldehyde functional group can be reduced to a deuterated alcohol using a deuterium source. This deuterated alcohol then serves as the direct precursor to the final product.

A third potential route involves the direct deuteration of 2,4-Dichlorotoluene at the benzylic position through a radical-mediated process. However, this method may offer less selectivity and control over the degree of deuteration compared to methods involving functional group manipulation. stackexchange.com

Considerations for Deuterated Starting Materials and Reagents

The choice of deuterating agent is crucial for achieving high levels of isotopic enrichment. For the reductive deuteration of an aldehyde or the direct deuteration of an alcohol, deuterium oxide (D₂O) is an economical and readily available deuterium source. rsc.orgorganic-chemistry.org More reactive, but also more expensive, deuterated reagents include lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄), which are powerful reducing agents for converting carbonyl compounds to deuterated alcohols. researchgate.net

For the conversion of the deuterated alcohol to the final chloride, standard chlorinating agents such as thionyl chloride (SOCl₂) or hexachloroacetone (B130050) in the presence of a phosphine (B1218219) reagent can be employed. nih.govgoogle.com

Reaction Pathways and Catalytic Systems for Deuteration

Several reaction pathways can be exploited for the synthesis of this compound, primarily focusing on reductive deuteration and isotopic exchange mechanisms.

Reductive Deuteration Approaches in Organic Synthesis

A prominent method for the synthesis of α,α-dideuterio benzyl alcohols is the reductive deuteration of the corresponding aldehyde or carboxylic acid derivative. researchgate.net For instance, 2,4-Dichlorobenzaldehyde can be reduced to 2,4-Dichlorobenzyl alcohol-d₂.

A recently developed and highly efficient method involves the iridium-catalyzed α-selective deuteration of alcohols using D₂O. rsc.org This method has been successfully applied to 2,4-Dichlorobenzyl alcohol, demonstrating excellent chemoselectivity and high deuterium incorporation at the benzylic position. rsc.org The reaction typically proceeds under neutral or basic conditions, tolerating a wide range of functional groups. rsc.org

Another approach is the single-electron transfer (SET) reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and D₂O, which yields α,α-dideuterio alcohols with high isotopic purity. organic-chemistry.orgmdpi.com

| Precursor | Deuterating System | Product | Reference |

| 2,4-Dichlorobenzyl alcohol | Iridium(III)-bipyridonate catalyst, D₂O | 2,4-Dichlorobenzyl alcohol-d₂ | rsc.org |

| 2,4-Dichlorobenzaldehyde | LiAlD₄ | 2,4-Dichlorobenzyl alcohol-d₂ | researchgate.net |

| 2,4-Dichlorobenzoyl chloride | SmI₂, D₂O | 2,4-Dichlorobenzyl alcohol-d₂ | mdpi.com |

Isotopic Exchange Mechanisms for Deuterium Labeling

Hydrogen-deuterium (H/D) exchange reactions offer a direct route to introduce deuterium. For benzylic positions, transition metal-catalyzed H/D exchange is a powerful tool. Catalysts based on iridium, rhodium, and palladium have been shown to effectively catalyze the exchange of benzylic protons with deuterium from a deuterium source like D₂O. google.com

The mechanism for the iridium-catalyzed α-deuteration of alcohols is proposed to involve the formation of an iridium-alkoxide intermediate, followed by β-hydride elimination to form an iridium-hydride and the corresponding aldehyde. A subsequent reverse reaction, where the iridium-deuteride (formed by exchange with D₂O) adds to the aldehyde, results in the deuterated alcohol. rsc.org

Optimization of Synthetic Conditions for Enhanced Yield and Isotopic Purity

To achieve optimal results in the synthesis of this compound, careful optimization of reaction parameters is necessary.

For the iridium-catalyzed deuteration of 2,4-Dichlorobenzyl alcohol, factors such as catalyst loading, temperature, and reaction time are critical. A study demonstrated that with 5 mol% of an iridium(III)-bipyridonate catalyst in D₂O at 100°C, high levels of deuteration at the α-position of 2,4-Dichlorobenzyl alcohol were achieved. rsc.org The use of a co-solvent like 2-propanol can sometimes enhance solubility and reaction rates. rsc.org

In the final chlorination step, converting the deuterated alcohol to the chloride, the choice of reagent and conditions can impact the yield and purity. The use of hexachloroacetone and a polymer-supported triphenylphosphine (B44618) has been reported for the clean conversion of deuterated benzyl alcohols to benzyl chlorides, minimizing side reactions and simplifying purification. nih.gov

Below is a table summarizing potential conditions for the key synthetic steps:

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | α-Deuteration of Alcohol | 2,4-Dichlorobenzyl alcohol, Iridium catalyst, D₂O, 100°C | High yield and >95% deuterium incorporation at the benzylic position. |

| 2 | Chlorination of Deuterated Alcohol | 2,4-Dichlorobenzyl alcohol-d₂, Hexachloroacetone, Polymer-supported triphenylphosphine, Dichloromethane | High yield of this compound with retention of isotopic purity. |

Reaction Parameter Control in Deuterium Labeling Syntheses

Achieving high levels of deuterium incorporation at the target benzylic position of this compound necessitates meticulous control over various reaction parameters. The synthesis can be approached either by direct H-D exchange on a pre-formed benzyl chloride or, more commonly, by starting with a deuterated precursor, such as deuterated 2,4-dichlorotoluene. Key parameters that govern the efficiency and selectivity of deuteration include the choice of catalyst, deuterium source, temperature, and solvent.

Catalysis: Transition-metal catalysts are central to many H-D exchange reactions. Platinum group metals, particularly palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are effective for catalyzing H-D exchange on aromatic compounds. jst.go.jp Iridium-based catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are highly effective for ortho-directed deuterium labeling. acs.orgmdpi.com For benzylic deuteration, specific catalytic systems are employed. For instance, a Pd/C-Al-D₂O system facilitates selective H-D exchange where D₂ gas is generated in situ from the reaction between aluminum and D₂O. mdpi.com The choice of catalyst can significantly influence the deuteration pattern and reaction conditions required. jst.go.jp

Deuterium Source: The most common sources of deuterium are deuterium gas (D₂) and deuterated water (D₂O). rsc.orgmdpi.com Handling D₂ gas can be hazardous, leading to the development of methods that use D₂O as a safer and more convenient deuterium source. mdpi.commdpi.com In many protocols, D₂O is used in conjunction with a catalyst that facilitates the H-D exchange. jst.go.jp Continuous-flow reactor systems have been developed to generate D₂ gas on-demand from D₂O, which can then be used immediately in the reaction, suppressing undesired over-reactions and improving safety. mdpi.comresearchgate.net

Temperature: Reaction temperature is a critical parameter that must be optimized to balance the reaction rate and selectivity. For many H-D exchange reactions, elevated temperatures are required to overcome the activation energy of C-H bond cleavage. jst.go.jp However, excessively high temperatures can lead to side reactions or reduced selectivity. For example, in one manganese-catalyzed deuteration, increasing the temperature from 40 °C to 60 °C significantly improved deuterium incorporation, while a further increase to 80 °C offered only a slight benefit, making 60 °C the optimal balance. rsc.org For alkylation reactions that may follow a deuteration step, temperatures can range from room temperature to over 100 °C, depending on the specific reagents. google.com

Solvents: To prevent unwanted proton back-exchange and maximize deuterium incorporation, reactions are typically performed in aprotic or deuterated solvents. mdpi.com The use of aprotic solvents like ethyl acetate (B1210297) (EtOAc), N-methylpyrrolidinone (NMP), or tetrahydrofuran (B95107) (THF) is common in deuteration reactions. mdpi.comgoogle.com When D₂O is used as the deuterium source, a co-solvent is often necessary to ensure the solubility of the organic substrate. google.com

The following table summarizes the influence of key reaction parameters on the synthesis of deuterated aromatic compounds, which is applicable to the synthesis of this compound.

Table 1: Impact of Reaction Parameters on Deuterium Labeling Syntheses

| Parameter | Influence on Reaction | Typical Conditions & Findings | Source |

|---|---|---|---|

| Catalyst | Determines reaction mechanism and efficiency. Can direct deuteration to specific positions (regioselectivity). | - Pd/C, Pt/C: Used for H-D exchange in D₂O, often requiring high temperatures (>220°C) unless activated by H₂. - Iridium Complexes: Effective for ortho-directed HIE under milder conditions. - Manganese Complexes: Can catalyze ortho-selective deuteration with D₂O at moderate temperatures (e.g., 60°C). | rsc.orgacs.orgjst.go.jp |

| Deuterium Source | Provides the deuterium isotope for incorporation. | - D₂ Gas: Direct but can be hazardous. - D₂O: Safer and more common; used as a solvent or with co-solvents. In situ D₂ generation from D₂O is a modern approach. | rsc.orgmdpi.commdpi.com |

| Temperature | Affects reaction rate and selectivity. Higher temperatures increase rate but may reduce selectivity. | - 40°C - 80°C: Optimal range for some catalytic deuterations; lower temps can be too slow, while higher temps may not significantly improve incorporation. - Room Temp. to Reflux: Common range for exchange reactions, with reaction times from hours to days. | rsc.orgmdpi.comgoogle.com |

| Solvent | Prevents unwanted H-D back-exchange and solubilizes reactants. | - Aprotic Solvents (DMF, NMP, THF): Used to avoid introducing protons that would lower isotopic purity. - Anhydrous Conditions: Crucial to prevent proton exchange from atmospheric moisture. | mdpi.comgoogle.com |

Purification Techniques for Deuterated Benzyl Chlorides

After the synthesis of crude this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts to achieve high chemical purity. However, a significant challenge in the purification of isotopically labeled compounds is the separation of molecules with different degrees of deuteration, as their physical properties are very similar. acs.org Therefore, achieving high isotopic purity relies heavily on the precision of the synthesis itself. acs.org Common purification techniques for benzyl chlorides are applicable here.

Fractional Distillation: Fractional distillation under reduced pressure is a primary method for purifying crude benzyl chlorides. google.com This technique is effective at separating the desired product from impurities with different boiling points, such as unreacted deuterated toluene (B28343) or solvent residues. The reduced pressure allows the distillation to occur at a lower temperature, minimizing thermal decomposition of the product.

Chromatography: Flash column chromatography is another valuable technique for purifying organic compounds. rsc.org While it can effectively remove non-isotopic impurities, it is generally ineffective at separating compounds that differ only in their isotopic composition (isotopologues) due to their nearly identical polarities. acs.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve the best separation of chemical impurities. rsc.org

Aqueous Washing and Extraction: A standard workup procedure for crude benzyl chloride involves washing with aqueous solutions. A wash with a mild base, such as a sodium bicarbonate solution, is used to neutralize any remaining acidic catalysts or byproducts like HCl. This is often followed by a wash with brine (a saturated sodium chloride solution) to remove the majority of water from the organic layer before drying. The product is then extracted into an organic solvent.

Drying and Solvent Removal: After aqueous washing, the organic solution containing the product is treated with a drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride, to remove residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

The following table outlines common purification techniques and their applicability to deuterated benzyl chlorides.

Table 2: Purification Techniques for Deuterated Benzyl Chlorides

| Technique | Purpose | Applicability & Limitations | Source |

|---|---|---|---|

| Fractional Distillation | Removes impurities with different boiling points (e.g., solvents, starting materials). | Highly effective for chemical purity. Performed under reduced pressure to prevent thermal degradation. Not suitable for separating isotopologues. | google.com |

| Flash Chromatography | Separates compounds based on polarity. | Good for removing byproducts and catalysts. Not effective for separating partially and fully deuterated compounds. | acs.orgrsc.org |

| Aqueous Washing | Neutralizes acid residues and removes water-soluble impurities. | A standard, effective step in workup. Typically involves washing with NaHCO₃ solution and brine. |

| Crystallization | Purifies solid compounds or derivatives based on differential solubility. | Can be used if a precursor or a derivative of the benzyl chloride is a solid, potentially leading to very high chemical purity. | prepchem.com |

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dichlorobenzyl Chloride D2

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Deuterium (B1214612) NMR (²H NMR) for Confirmation of Isotopic Enrichment and Position

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, providing definitive evidence of isotopic labeling. In the case of 2,4-Dichlorobenzyl Chloride-d2, the ²H NMR spectrum is expected to show a signal corresponding to the deuterons at the benzyl (B1604629) position. The integration of this signal allows for the quantification of isotopic enrichment. The chemical shift of this signal will be nearly identical to the corresponding proton signal in the non-deuterated analogue, typically appearing around 4.7 ppm. chemicalbook.com The presence of a distinct peak in this region confirms that deuteration has occurred at the intended benzylic methylene (B1212753) group. The technique is highly specific for confirming the location and extent of deuterium incorporation. epo.org

Carbon-13 NMR (¹³C NMR) for Structural Verification

Table 1: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity |

| C1 (C-CH₂Cl) | ~135 | Singlet |

| C2 (C-Cl) | ~134 | Singlet |

| C3 | ~130 | Singlet |

| C4 (C-Cl) | ~132 | Singlet |

| C5 | ~129 | Singlet |

| C6 | ~127 | Singlet |

| CH₂Cl | ~43 | Triplet (due to C-D coupling) |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from spectra of the non-deuterated analogue and general principles of NMR spectroscopy. chemicalbook.comrsc.org |

Proton NMR (¹H NMR) for Residual Proton Detection

Proton (¹H) NMR spectroscopy is crucial for determining the isotopic purity of this compound by detecting any residual, non-deuterated compound. rsc.org In a fully deuterated sample, the prominent singlet observed for the benzylic protons (CH₂) in the standard 2,4-Dichlorobenzyl chloride spectrum at approximately 4.7 ppm would be significantly diminished or absent. chemicalbook.comchemicalbook.com The presence of a small signal at this chemical shift indicates the amount of residual ¹H in the benzylic position, allowing for a quantitative assessment of the isotopic enrichment. The aromatic proton signals would remain, confirming the backbone structure.

Table 2: ¹H NMR Data for 2,4-Dichlorobenzyl Chloride and Expected Observations for its d2-Analogue

| Protons | ¹H Chemical Shift (ppm) in non-deuterated analogue chemicalbook.comchemicalbook.com | Expected Observation in d2-analogue |

| Ar-H | 7.25 - 7.38 | Multiplets corresponding to the three aromatic protons. |

| CH₂Cl | 4.709 | Signal significantly reduced or absent, indicating high isotopic enrichment. |

| Note: Chemical shifts can vary depending on the solvent and spectrometer frequency. |

Mass Spectrometric (MS) Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The molecular weight of the deuterated compound is expected to be approximately 197.479 g/mol , which is two mass units higher than the non-deuterated version (195.47 g/mol ) due to the replacement of two protons with two deuterons. nih.gov The experimentally determined exact mass from HRMS should match the calculated theoretical mass for C₇H₃D₂Cl₃, thus confirming the molecular formula and successful deuterium incorporation.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules often fragment in a characteristic and reproducible manner. acdlabs.com Analysis of these fragmentation patterns can provide valuable structural information. For this compound, the mass spectrum is expected to show a molecular ion peak cluster (due to chlorine isotopes) at m/z corresponding to its molecular weight. The fragmentation pattern would be similar to that of the non-deuterated compound, but with key shifts in fragment masses. chemicalbook.com A primary fragmentation pathway for benzyl chlorides is the loss of the chlorine atom from the side chain to form a stable benzyl cation. libretexts.orglibretexts.org

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₇H₃D₂Cl₃]⁺• | ~196/198/200 | Molecular ion (isotope pattern due to ³⁵Cl and ³⁷Cl) |

| [C₇H₃D₂Cl₂]⁺ | ~161/163 | Loss of a chlorine radical from the benzyl group |

| [C₇H₃Cl₂]⁺ | ~159/161 | Loss of the D₂Cl side chain |

| Note: The m/z values represent the most abundant isotopes. The observed spectrum will show clusters of peaks reflecting the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). nih.govchemicalbook.com |

The observation of fragments containing the two deuterium atoms, such as the deuterated dichlorobenzyl cation at m/z ~161/163, provides strong evidence for the structural integrity of the labeled compound.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its characteristic vibrational modes. These methods are crucial for structural elucidation and confirming the isotopic substitution in this compound.

While specific spectral data for the deuterated compound this compound is not extensively published, a thorough analysis can be derived from the well-documented spectra of its non-deuterated counterpart, 2,4-Dichlorobenzyl chloride nih.govchemicalbook.com. The primary difference in the spectra will arise from the mass difference between hydrogen and deuterium atoms in the chloromethyl group (-CH₂Cl vs. -CD₂Cl).

The IR and Raman spectra of 2,4-Dichlorobenzyl chloride exhibit characteristic bands corresponding to the vibrations of the benzene (B151609) ring, the C-Cl bonds, and the chloromethyl group researchgate.nettheaic.org. Aromatic compounds typically show C-H stretching vibrations in the 3100-3000 cm⁻¹ region theaic.org. The stretching vibrations of the C-Cl bonds are generally found in the 800-700 cm⁻¹ region theaic.org.

Effect of Deuteration

The substitution of the two hydrogen atoms on the benzyl carbon with deuterium atoms results in predictable shifts in the vibrational spectra, providing a clear method for confirming deuteration. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms cardiff.ac.ukaps.org. Since deuterium has approximately twice the mass of hydrogen, the C-D stretching frequencies are expected to appear at significantly lower wavenumbers than the C-H stretching frequencies.

The characteristic C-H asymmetric and symmetric stretching modes of the CH₂ group, typically observed around 3000-2900 cm⁻¹, would be replaced by C-D stretching vibrations in the 2250-2100 cm⁻¹ region in the spectrum of this compound cardiff.ac.uk. The appearance of these strong bands in this region, coupled with the attenuation or disappearance of the C-H stretching bands, serves as a definitive marker for successful deuteration. Other vibrational modes involving the deuterated carbon, such as bending (scissoring) and wagging modes, will also shift to lower frequencies. For instance, the CH₂ scissoring vibration, often found near 1455 cm⁻¹, would be expected to shift to a lower wavenumber theaic.org.

Below is a table summarizing the expected key vibrational modes for this compound, based on typical values for related compounds and the principles of isotopic substitution.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | These vibrations from the benzene ring are not expected to shift significantly upon deuteration of the benzyl group. theaic.org |

| C-D Stretch (asymmetric & symmetric) | 2250 - 2100 | IR, Raman | The most direct evidence of deuteration; replaces the C-H stretch modes typically found at ~2950 cm⁻¹. cardiff.ac.uk |

| Phenyl Ring Stretch | 1600 - 1400 | IR, Raman | Multiple bands characteristic of the substituted benzene ring. theaic.org |

| C-D Bending (Scissoring) | ~1050 - 1000 | IR | Shifted to a lower frequency from the typical CH₂ scissoring mode (~1450 cm⁻¹). |

| C-Cl Stretch | 800 - 700 | IR, Raman | Vibrations associated with the chlorine atoms attached to the benzene ring; may show minor shifts due to coupling effects. theaic.org |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for determining the chemical purity of this compound and for separating it from potential positional isomers, such as 3,4-Dichlorobenzyl chloride or 2,5-Dichlorobenzyl chloride.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the primary techniques for assessing the purity of chlorinated organic compounds lgcstandards.cominnovareacademics.in.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like 2,4-Dichlorobenzyl chloride. Purity levels of >98.0% for the non-deuterated analogue have been reported using GC analysis. When coupled with a mass spectrometer (GC-MS), this method not only quantifies purity but also allows for the identification of trace impurities by their mass spectra nih.govinnovareacademics.innih.gov. The use of a selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity for detecting specific, known impurities innovareacademics.in.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, with reported purities of >95% for 2,4-Dichlorobenzyl chloride lgcstandards.com. Reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase sielc.com. The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile (B52724) and water), flow rate, and detector wavelength to achieve optimal separation of the main compound from any synthesis byproducts or degradation products doi.org.

The table below outlines typical chromatographic conditions used for the analysis of 2,4-Dichlorobenzyl chloride and related compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Fused-silica capillary (e.g., ZB-5ms) innovareacademics.in | Helium innovareacademics.in | MS, FID | Purity, Impurity ID |

| HPLC | Reverse-Phase C18 | Acetonitrile/Water mixture sielc.com | UV, DAD | Purity Assessment |

| HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile/Water/Phosphoric Acid sielc.com | UV, MS | Purity Assessment |

Isomeric Separation

The synthesis of 2,4-Dichlorobenzyl chloride can sometimes lead to the formation of other positional isomers. Due to their similar physical properties, separating these isomers can be challenging and often requires advanced chromatographic techniques. While fractional distillation may be used for initial bulk separation, achieving high isomeric purity necessitates high-resolution chromatography .

Supercritical Fluid Chromatography (SFC) and HPLC with specialized chiral stationary phases have proven effective for separating complex mixtures of isomers, including chiral derivatives of dichlorobenzyl compounds researchgate.netresearchgate.net. For instance, polysaccharide-based chiral stationary phases are widely used for the enantioseparation of various compounds and can be applied to separate closely related positional isomers under specific conditions researchgate.netresearchgate.netnih.gov. The selection of the column and the mobile phase (which can range from normal-phase, like heptane/isopropanol, to polar organic or reverse-phase) is critical for achieving the necessary selectivity to resolve the different dichlorobenzyl chloride isomers researchgate.net.

Application of 2,4 Dichlorobenzyl Chloride D2 in Analytical Chemistry

Development and Validation of Quantitative Analytical Methods

The development of robust and reliable quantitative analytical methods is a cornerstone of modern analytical chemistry. The use of stable isotope-labeled internal standards is a key strategy to achieve high accuracy and precision, especially in complex sample matrices.

In theory, 2,4-Dichlorobenzyl Chloride-d2 is an ideal internal standard for the quantification of its non-deuterated counterpart, 2,4-Dichlorobenzyl chloride, using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An internal standard is a compound added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and analysis.

For an internal standard to be effective, it should mimic the chemical and physical properties of the analyte as closely as possible. Stable isotope-labeled standards, like this compound, are considered the gold standard because they have nearly identical chemical properties to the analyte, including extraction efficiency, ionization response, and chromatographic retention time. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This ensures that any variations or losses experienced by the analyte during the analytical process are mirrored by the internal standard, allowing for accurate correction and quantification.

Isotopic Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. The concentration of the native analyte is then determined by measuring the altered isotopic ratio of the element or compound of interest.

The use of this compound in an IDMS workflow would significantly enhance the quality of quantitative data. By introducing a known quantity of the d2-labeled standard into the sample at the earliest stage of analysis, it is possible to achieve a highly accurate determination of the native 2,4-Dichlorobenzyl chloride concentration. This approach compensates for variations in sample extraction, cleanup, and instrument response, leading to superior accuracy and precision compared to other calibration methods like external or internal standard calibration with non-isotopic standards.

Role as an Internal Standard in Mass Spectrometry-Based Assays (e.g., GC-MS, LC-MS)

Precision and Accuracy Improvements in Complex Matrix Analysis

Analyzing target compounds in complex matrices, such as environmental samples, food products, or biological fluids, presents significant challenges due to the presence of interfering substances. These interferences can adversely affect the accuracy and precision of the analytical results.

Matrix effects are a major source of error in quantitative mass spectrometry, particularly with electrospray ionization (ESI) in LC-MS. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. This can result in inaccurate quantification.

A co-eluting, stable isotope-labeled internal standard like this compound is the most effective tool to compensate for matrix effects. Because the deuterated standard has virtually the same physicochemical properties as the native analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a more accurate and precise measurement of the analyte's concentration. While a stable isotope-labeled internal standard does not eliminate matrix effects, it effectively corrects for them, which is crucial for reliable analysis in complex samples. nih.gov

The performance and robustness of an analytical method are critical for its routine application. Method validation studies typically assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The inclusion of this compound as an internal standard would be expected to improve these performance metrics significantly.

While specific data for methods using this compound are not available, a hypothetical validation might include the data presented in the tables below, illustrating the expected performance improvements.

Table 1: Hypothetical Method Performance Parameters

| Parameter | Without Internal Standard | With this compound |

|---|---|---|

| Linearity (R²) | > 0.990 | > 0.999 |

| Accuracy (% Bias) | ± 20% | ± 10% |

| Precision (%RSD) | < 15% | < 5% |

| LOQ (ng/mL) | 5.0 | 1.0 |

This interactive table demonstrates the theoretical enhancement in method performance when using a deuterated internal standard.

Table 2: Hypothetical Matrix Effect Evaluation

| Matrix | Analyte Response (Area) | IS Response (Area) | Analyte/IS Ratio | % Matrix Effect |

|---|---|---|---|---|

| Solvent | 100,000 | 105,000 | 0.95 | N/A |

| Plasma | 50,000 | 52,000 | 0.96 | -50% (uncorrected) |

| Urine | 120,000 | 125,000 | 0.96 | +20% (uncorrected) |

| Food Extract | 75,000 | 78,000 | 0.96 | -25% (uncorrected) |

This interactive table illustrates how the analyte/internal standard ratio remains consistent despite significant signal suppression or enhancement in different matrices, thereby correcting for the matrix effect.

Mechanistic Investigations Utilizing 2,4 Dichlorobenzyl Chloride D2

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium (B1214612) labeling, this is kH/kD. The magnitude of the KIE provides profound insight into the rate-determining step of a reaction.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org The difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the origin of the primary deuterium KIE. The C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break.

Consequently, reactions where a C-H bond is cleaved in the rate-limiting step are significantly slower when hydrogen is replaced by deuterium, leading to a "normal" KIE, typically in the range of kH/kD ≈ 2–8. core.ac.uk In the context of 2,4-dichlorobenzyl chloride-d2, a primary KIE would only be observed if the C-D bond at the benzylic position was cleaved during the rate-determining step. However, the most common reactions involving this substrate are nucleophilic substitutions, where the carbon-chlorine (C-Cl) bond is broken, not the C-D bond. Therefore, primary deuterium KIEs are generally not a feature of the typical substitution reactions of this compound.

More relevant to the study of this compound are secondary deuterium kinetic isotope effects. A secondary KIE arises when the isotopic substitution is on an atom that is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org For this compound, where deuterium atoms are on the α-carbon (the carbon bearing the leaving group), these are termed α-secondary KIEs.

These effects are smaller than primary KIEs but are highly sensitive to changes in the electronic and steric environment of the reaction center as it proceeds from the reactant to the transition state. acs.org The magnitude of the α-secondary KIE is a well-established criterion for distinguishing between bimolecular (Sₙ2) and unimolecular (Sₙ1) nucleophilic substitution mechanisms. wikipedia.orgcdnsciencepub.com

Sₙ1 Reactions: In an Sₙ1 reaction, the rate-determining step is the ionization of the C-Cl bond to form a carbocation. This changes the hybridization of the α-carbon from sp³ in the reactant to sp² in the carbocation-like transition state. The out-of-plane bending vibrations of the C-H(D) bonds are less constrained in the sp²-hybridized transition state than in the sp³-hybridized reactant. This leads to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state compared to the ground state, resulting in a normal KIE (kH/kD > 1). For solvolysis reactions proceeding via an Sₙ1 mechanism, α-secondary deuterium KIEs are typically in the range of 1.10 to 1.25 per deuterium. rsc.org

Sₙ2 Reactions: In a concerted Sₙ2 reaction, the nucleophile attacks as the leaving group departs. The α-carbon remains sp³ hybridized but becomes more sterically crowded in the trigonal bipyramidal transition state. This increased crowding raises the energy of the C-H(D) bending vibrations. This can lead to a small normal KIE, an inverse KIE (kH/kD < 1), or no effect at all (kH/kD ≈ 1). Values for Sₙ2 reactions are typically close to unity, often ranging from 0.95 to 1.05 per deuterium. cdnsciencepub.com However, very large KIEs (e.g., 1.086 per deuterium) have been observed in Sₙ2 reactions where significant steric crowding in the reactant is relieved in the transition state. cdnsciencepub.com

| Reactant | Reaction Conditions | kH/kD (per α-D) | Inferred Mechanism | Reference |

| 2,4,6-Tri-tert-butylbenzyl chloride | Solvolysis in 80% ethanol-water | 1.166 | Sₙ1 (limiting) | cdnsciencepub.com |

| 4-Methoxybenzyl chloride | Solvolysis in various solvents | 1.08 - 1.21 | Sₙ1 with nucleophilic solvent participation | rsc.org |

| Benzyl (B1604629) chloride | Solvolysis in water | 1.09 | Sₙ1/Sₙ2 borderline | cdnsciencepub.com |

| Benzyl-dimethylphenylammonium ion | Sₙ2 with thiophenoxide | 1.086 | Sₙ2 (with relief of steric strain) | cdnsciencepub.com |

These data demonstrate that by measuring the rate of reaction for 2,4-dichlorobenzyl chloride and its d2-analogue under specific conditions, a researcher could determine the degree of charge development and carbocation character at the transition state, thereby pinpointing the mechanism on the Sₙ1-Sₙ2 spectrum.

Primary Deuterium Kinetic Isotope Effects on Reaction Rates

Tracer Studies for Understanding Reaction Pathways

Isotopic labeling is also fundamental to tracer studies, where scientists track the movement and fate of atoms or molecular fragments through a reaction sequence. Deuterium is an excellent label because it is stable (non-radioactive) and can be readily detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In a complex reaction with multiple steps, competing pathways, or the potential for molecular rearrangements, it can be challenging to determine the final position of each part of the original reactant. By using this compound, the 2,4-dichlorobenzyl group is effectively "tagged."

After the reaction is complete, the products can be isolated and analyzed. Mass spectrometry can distinguish between a product containing the deuterated benzyl group and one containing a non-deuterated analogue, as the deuterated product will have a higher molecular weight. Furthermore, ¹H NMR and ²H NMR spectroscopy can pinpoint the exact location of the deuterium atoms within the product molecule, confirming whether the original benzyl fragment has remained intact or undergone rearrangement.

Tracer studies using this compound are particularly useful for delineating reaction pathways in multi-component or rearrangement reactions. For example, consider a Friedel-Crafts alkylation of an aromatic substrate like mesitylene. While the expected product is 1-(2,4-dichlorobenzyl)-2,4,6-trimethylbenzene, side reactions or rearrangements are possible.

If the reaction were carried out with this compound, analysis of the product mixture would provide definitive answers. Detection of the deuterium label in the main product would confirm the expected pathway. If deuterium were found in other products, it would reveal the existence of competing reaction pathways for the benzyl group. In a hypothetical scenario where the benzyl carbocation could rearrange, the position of the deuterium label in the final product, as determined by NMR, would confirm or rule out such a rearrangement. This unambiguous tracking of the labeled fragment is crucial for building a complete and accurate picture of the reaction mechanism.

Environmental Fate and Transformation Studies of 2,4 Dichlorobenzyl Chloride D2

Photolytic Degradation Pathways of Deuterated Benzyl (B1604629) Chlorides

Photodegradation is a critical abiotic process that influences the persistence of many organic compounds in the aquatic environment. drugbank.com For 2,4-Dichlorobenzyl Chloride-d2, the presence of deuterium (B1214612) at the benzylic position can influence the rates and pathways of these photochemical reactions.

The substitution of hydrogen with deuterium can significantly alter the photophysical and photochemical properties of organic molecules due to the kinetic isotope effect (KIE). unam.mx The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is required to break it. jst.go.jp This can lead to a decrease in the rate of chemical reactions where the cleavage of this bond is the rate-determining step. unam.mx

In the context of photoreactivity, deuteration has been shown to enhance the quantum yields of fluorescence and phosphorescence in various aromatic compounds. aip.orgrsc.org This occurs because the lower vibrational energy of the C-D bond reduces the efficiency of non-radiative decay pathways from the excited state, allowing more energy to be dissipated through light emission (fluorescence or phosphorescence) or intersystem crossing. jst.go.jp Consequently, the excited state lifetime of the deuterated molecule may be prolonged. jst.go.jprsc.org For this compound, this suggests that while the initial absorption of light may be similar to its non-deuterated counterpart, the subsequent chemical reactions proceeding from the excited state, especially those involving the cleavage of the C-D bond, could be slower.

| Photophysical/Photochemical Property | Effect of Deuteration (H vs. D) | Underlying Principle |

|---|---|---|

| Bond Strength | C-D bond is stronger than C-H bond | Greater zero-point energy for the C-H bond. |

| Reaction Rate (involving C-H/C-D cleavage) | Generally slower for deuterated compounds | Kinetic Isotope Effect (KIE) due to higher activation energy for C-D bond cleavage. unam.mx |

| Quantum Yield (Fluorescence/Phosphorescence) | Often increased | Suppression of non-radiative decay pathways, leading to higher emission efficiency. jst.go.jprsc.orgnih.gov |

| Excited State Lifetime | Often prolonged | Slower rates of non-radiative decay and chemical reaction from the excited state. rsc.org |

Isotopic labeling is a definitive method for tracking the transformation of a parent compound into its various degradation products. The two deuterium atoms on the benzylic carbon of this compound act as a unique signature, allowing for the unambiguous identification of its photoproducts using mass-sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.org

The primary photodegradation pathway for benzyl chlorides in aqueous environments is hydrolysis, which would lead to the formation of the corresponding benzyl alcohol. nih.govymparisto.fi Subsequent oxidation reactions can then occur. The expected major photoproducts from this compound would retain the deuterium label, confirming their origin.

The proposed photolytic pathway is as follows:

Hydrolysis: The initial and most significant reaction is the hydrolysis of the chloromethyl group to an alcohol, yielding 2,4-Dichlorobenzyl alcohol-d2. nih.govymparisto.fi

Oxidation: Further photo-oxidation of the alcohol can lead to the formation of 2,4-Dichlorobenzaldehyde-d1.

Further Oxidation: The aldehyde can be subsequently oxidized to 2,4-Dichlorobenzoic acid.

| Parent Compound | Potential Photoproduct | Transformation Step |

|---|---|---|

| This compound | 2,4-Dichlorobenzyl alcohol-d2 | Hydrolysis of the chloromethyl group. nih.govymparisto.fi |

| 2,4-Dichlorobenzaldehyde-d1 | Oxidation of the deuterated alcohol. | |

| 2,4-Dichlorobenzoic acid | Oxidation of the aldehyde. |

Influence of Deuteration on Photoreactivity and Quantum Yields

Biotransformation Mechanisms in Environmental Systems

Microbial degradation is a primary mechanism for the removal of many organic pollutants from soil and water. mdpi.com The biotransformation of this compound is expected to follow pathways similar to those of other chlorinated aromatic compounds, with the deuterium label serving as a crucial tool for pathway elucidation.

In both aqueous and soil environments, the biodegradation of chlorinated aromatic compounds is often initiated by microbial enzymes. epa.govresearchgate.net For this compound, the degradation would likely commence with the transformation of the benzyl chloride moiety, which is susceptible to hydrolysis. nih.govechemi.com

A plausible biodegradation sequence, based on pathways for related compounds, includes:

Initial Hydrolysis: Similar to abiotic degradation, the first step is often the hydrolysis of the C-Cl bond, catalyzed by microbial hydrolases or occurring abiotically, to form 2,4-Dichlorobenzyl alcohol-d2. nih.govnih.gov

Oxidation to Carboxylic Acid: Microbial alcohol dehydrogenases and aldehyde dehydrogenases can then sequentially oxidize the alcohol group, through 2,4-Dichlorobenzaldehyde-d1, to form 2,4-Dichlorobenzoic acid. nih.gov

Ring Dioxygenation and Cleavage: The resulting 2,4-Dichlorobenzoic acid is a known intermediate in the degradation of other pollutants like PCBs. epa.gov Bacteria can employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of a chlorocatechol. This unstable intermediate undergoes ring cleavage, breaking down the aromatic structure into aliphatic acids that can be funneled into central metabolism. epa.gov

The use of deuterated compounds is a powerful strategy for studying microbial metabolism and tracking the fate of pollutants. frontiersin.orgacs.org The deuterium atoms in this compound serve as a stable isotopic tracer, allowing researchers to follow the label as it is incorporated into various metabolites.

When soil or water samples containing microbial communities are exposed to this compound, the metabolites produced specifically from the degradation of this compound will be deuterated. acs.org Analytical methods such as GC-MS can easily distinguish these deuterated metabolites from the complex background of naturally occurring, non-deuterated organic molecules in the environmental matrix. This approach provides direct evidence of biodegradation and helps to precisely identify the intermediates and final products of the metabolic pathway. epa.gov

Biodegradation Pathways in Aqueous and Soil Environments

Persistence and Environmental Mobility Considerations

The persistence of a chemical is determined by its resistance to degradation, while its mobility is governed by physical properties like water solubility and its tendency to adsorb to soil particles. europa.eufrontiersin.org

The environmental mobility of this compound is not expected to differ significantly from the non-deuterated form. Key physical properties influencing mobility, such as the octanol-water partition coefficient (Kow) and the resulting soil sorption coefficient (Koc), are unlikely to be substantially altered by isotopic substitution. For the non-deuterated dichlorobenzyl chloride, the estimated Koc value suggests low mobility in soil. nih.gov However, its potential for leaching is often limited by its rapid hydrolysis in moist soil and aquatic environments. nih.govcanada.ca Thus, this compound is expected to have low mobility, with its transport being primarily constrained by its transformation rate.

| Factor | Expected Behavior of this compound | Rationale |

|---|---|---|

| Persistence | Potentially slightly higher than non-deuterated analog. | The Kinetic Isotope Effect (KIE) may slow degradation steps involving C-D bond cleavage. cdnsciencepub.com However, rapid hydrolysis may be the dominant and less affected fate process. nih.gov |

| Mobility in Soil | Low mobility. | Isotopic substitution has a negligible effect on sorption properties. Mobility is expected to be similar to the non-deuterated form, which has a high estimated Koc and is limited by rapid hydrolysis in moist environments. nih.govechemi.com |

| Bioaccumulation | Not expected to be significant. | Rapid hydrolysis of the parent compound limits its availability for uptake by organisms. nih.gov |

Computational and Theoretical Investigations of 2,4 Dichlorobenzyl Chloride D2

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules at the electronic level. For 2,4-Dichlorobenzyl Chloride-d2, these theoretical approaches provide a framework for understanding its structure, stability, and reactivity, particularly in the absence of extensive experimental data on the deuterated species.

Density Functional Theory (DFT) Calculations for Bond Energies and Vibrational Frequencies

The primary effect of substituting the two hydrogen atoms on the benzylic carbon with deuterium (B1214612) (d2) is the alteration of vibrational frequencies involving these atoms. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond due to the increased mass of deuterium. This change in zero-point vibrational energy (ZPVE) can slightly affect the bond dissociation energy.

DFT calculations, such as those at the B3LYP/6-311++G(2d,2p) level of theory, can provide precise predictions for these properties. beilstein-journals.org For the non-deuterated 2,4-Dichlorobenzyl Chloride, the C-Cl and C-H bond energies of the chloromethyl group are of primary interest for reactivity studies. Upon deuteration, the C-D bond dissociation energy is expected to be slightly higher than the corresponding C-H bond.

The vibrational frequencies are particularly sensitive to isotopic substitution. The characteristic C-H stretching frequency in the parent compound would be expected in the 2900-3100 cm⁻¹ range. For the d2 analog, the corresponding C-D stretching frequency would be significantly lower, typically around 2100-2200 cm⁻¹, due to the heavier mass of deuterium. Similarly, C-H bending frequencies would also shift to lower wavenumbers upon deuteration. Infrared spectroscopy can be used to detect characteristic absorption bands of major functional groups. smolecule.com For instance, the carbon-chlorine stretching vibrations are expected in the lower frequency region, typically between 650-750 cm⁻¹. smolecule.com

Table 1: Predicted Vibrational Frequency Shifts due to Deuteration in 2,4-Dichlorobenzyl Chloride

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

| Symmetric CH₂/CD₂ Stretch | ~2850 | ~2100 |

| Asymmetric CH₂/CD₂ Stretch | ~2925 | ~2200 |

| CH₂/CD₂ Scissoring (Bend) | ~1465 | ~1050 |

| CH₂/CD₂ Wagging (Bend) | ~1250 | ~900 |

Note: The values for the deuterated compound are theoretical estimations based on the mass effect of deuterium and may vary depending on the specific computational model used.

Prediction of Spectroscopic Signatures for Deuterated Analogs

The deuteration of 2,4-Dichlorobenzyl Chloride would lead to distinct and predictable changes in its spectroscopic signatures, most notably in its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

In ¹H NMR spectroscopy, the most obvious change would be the disappearance of the signal corresponding to the benzylic protons. In the parent compound, this would appear as a sharp singlet. In the d2 analog, this signal would be absent, providing a clear marker for successful deuteration. The signals for the aromatic protons would remain, although minor changes in their chemical shifts might be observable due to subtle electronic effects of the C-D bonds.

In ¹³C NMR spectroscopy, the carbon of the CD₂ group would exhibit a different splitting pattern in a proton-coupled spectrum compared to the CH₂ group. The C-D coupling constant (J_C-D) is smaller than the C-H coupling constant (J_C-H). The chemical shift of the benzylic carbon is also expected to show a small upfield shift (isotope shift).

As discussed in the previous section, the most dramatic changes would be observed in the vibrational spectra (IR and Raman). The shift of the C-D stretching and bending modes to lower frequencies is a key diagnostic feature. These predictable shifts can be calculated with good accuracy using DFT methods and are invaluable for identifying the deuterated compound and assessing its isotopic purity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govresearchgate.net For a semi-flexible molecule like this compound, MD simulations can provide insights into the rotational freedom around the C(aryl)-C(benzyl) bond and the preferred orientation of the chloromethyl group relative to the dichlorophenyl ring.

The conformational landscape of 2,4-Dichlorobenzyl Chloride is influenced by the steric hindrance imposed by the ortho-chlorine atom. This can lead to a preferred range of dihedral angles. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformations and the energy barriers between them.

Deuteration at the benzylic position is not expected to significantly alter the major conformational preferences, as the steric bulk of deuterium is nearly identical to that of hydrogen. However, the subtle changes in bond lengths and vibrational amplitudes resulting from the heavier isotope could have minor effects on the dynamics and the time-averaged structure.

Modeling of Kinetic Isotope Effects and Transition State Structures

The study of kinetic isotope effects (KIEs) is a fundamental application of isotopic substitution in mechanistic chemistry. diva-portal.orgacs.org A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For reactions involving this compound, a primary deuterium KIE (kH/kD) would be expected if the C-D bond is broken or formed in the rate-determining step.

For example, in a nucleophilic substitution (SN2) reaction, where a nucleophile attacks the benzylic carbon and displaces the chloride ion, the C-D bonds are not directly broken. diva-portal.org However, a secondary KIE can be observed. The change from sp³ hybridization in the reactant to a more sp²-like geometry in the transition state leads to a change in the vibrational frequencies of the out-of-plane bending modes of the non-reacting C-H/C-D bonds. This typically results in a small, inverse KIE (kH/kD < 1) for SN2 reactions.

Conversely, in an elimination (E2) reaction, where a base abstracts a deuterium atom from the benzylic carbon, a large primary KIE (typically in the range of 4-7 at room temperature) would be expected, as the C-D bond is broken in the rate-determining step.

Computational modeling, particularly using DFT, allows for the precise calculation of transition state structures and their vibrational frequencies for both the deuterated and non-deuterated reactants. acs.org From these calculations, the KIE can be predicted and compared with experimental values to provide strong evidence for a proposed reaction mechanism. iupac.orgacs.org The structure of the transition state, including the extent of bond-making and bond-breaking, can be finely probed by analyzing how isotopic substitution affects the calculated reaction rates. diva-portal.org

Table 2: Theoretical Kinetic Isotope Effects (KIE) for Reactions of this compound

| Reaction Type | Bond Change at Deuterated Center | Expected kH/kD Value | Mechanistic Insight |

| SN2 Nucleophilic Substitution | No bond breaking/formation | ~0.95 - 1.05 (Inverse/Small Normal) | Probes hybridization change at the transition state. |

| E2 Elimination | C-D bond broken | > 2 (Primary KIE) | Indicates C-D bond cleavage is in the rate-determining step. |

| Radical Abstraction | C-D bond broken | > 2 (Primary KIE) | Confirms H/D atom abstraction as the rate-limiting step. |

Note: These are generalized theoretical expectations. The actual KIE values can be influenced by factors such as temperature, solvent, and the nature of the other reactants.

Future Research Directions and Emerging Applications of 2,4 Dichlorobenzyl Chloride D2

Development of Novel Synthetic Approaches for Deuterium (B1214612) Labeling

The synthesis of deuterated compounds, particularly chlorinated aromatics like 2,4-Dichlorobenzyl Chloride-d2, is a critical area of research. While traditional methods exist, the focus has shifted towards more efficient, selective, and versatile "late-stage" deuteration techniques that can introduce deuterium into complex molecules at a final step.

Catalytic deuteration of aryl halides stands out as a highly desirable and evolving transformation. researchgate.net Recent progress has demonstrated that palladium catalysis can effectively facilitate the deuteration of aryl bromides, chlorides, and triflates using deuterium oxide (D₂O) as the deuterium source. researchgate.net This method is notable for its high functional group tolerance, making it suitable for the complex structures often found in pharmaceuticals and agrochemicals. researchgate.net

Another significant strategy is the catalytic deuterodehalogenation using deuterium gas over palladium catalysts. nih.gov Research in this area has focused on understanding and mitigating the issue of isotope scrambling, where the deuterium isotope exchanges with protium (B1232500) from sources like residual water in the catalyst. nih.gov The development of new catalyst systems, such as palladium trifluoroacetate (B77799) reduced with deuterium gas and dispersed on polytetrafluoroethylene (PTFE), has shown to significantly reduce this scrambling, leading to high isotopic purity and regiospecific labeling. nih.gov

Further innovations include photocatalytic methods. For instance, a highly chemoselective deuteration at α-thio C(sp³)-H bonds has been developed using a photocatalyst and D₂O, which notably avoids deuteration at benzylic positions and aromatic rings under the specified conditions. acs.org Such selectivity, achieved through a single electron transfer (SET) mechanism, opens new avenues for precisely labeling specific sites in a molecule without affecting others. acs.org

| Deuteration Method | Deuterium Source | Catalyst/Reagent | Key Advantages |

| Palladium-Catalyzed Halide Exchange | Deuterium Oxide (D₂O) | Palladium complexes | High functional group tolerance; suitable for late-stage deuteration. researchgate.net |

| Catalytic Deuterodehalogenation | Deuterium Gas (D₂) | Palladium on Carbon (Pd/C); Palladium Trifluoroacetate/PTFE | Enables polydeuteration; new catalysts reduce isotope scrambling. nih.gov |

| Deamination of Aromatic Amines | Deuterohypophosphorous Acid | Sodium or isoamyl nitrite | Allows for position-specific labeling by replacing an amino group. cdnsciencepub.com |

| Photocatalytic H/D Exchange | Deuterium Oxide (D₂O) | Thioxanthone or Anthraquinone | High regioselectivity for specific C-H bonds via a SET mechanism. acs.org |

This table provides a summary of selected novel synthetic approaches for deuterium labeling.

Expansion of Analytical Applications in Advanced Materials and Environmental Monitoring

Deuterated standards, including this compound, are indispensable tools for achieving precision and accuracy in analytical chemistry, particularly with mass spectrometry-based methods. clearsynth.com Their use as internal standards allows for robust quantitative analysis by correcting for variations in sample preparation, instrument response, and matrix effects. clearsynth.comscioninstruments.com

Environmental Monitoring: In environmental science, these standards are crucial for monitoring pollutants. clearsynth.com The U.S. Environmental Protection Agency (USEPA) has investigated the use of Deuterated Monitoring Compounds (DMCs) to replace traditional matrix spikes, finding that DMCs provide excellent recovery and precision that correlates well with the native target compounds. nemc.us This approach enhances the reliability of analyzing for volatile (VOC) and semi-volatile (SVOC) organic compounds in environmental samples. nemc.us A specific application is the quantification of tire tread particles in environmental matrices like soil and sediment. nih.gov A quantitative pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) method uses deuterated internal standards of a similar polymeric structure to correct for variable analyte recovery caused by matrix effects and ion source variability, ensuring the protocol is reliable and transferable. nih.gov

Advanced Materials: In materials science, selective deuteration is a key enabling technology for neutron scattering techniques. europa.eu These techniques are used to study the structure and dynamics of complex systems like polymers, emulsions, and biological membranes. By selectively replacing hydrogen with deuterium, researchers can manipulate the neutron scattering contrast to highlight specific components within a material, providing insights that are often unobtainable with other methods. europa.eu Future research will involve studying more complex, multi-component systems using sophisticated selective deuteration schemes. europa.eu

| Application Area | Technique | Role of Deuterated Compound | Example |

| Environmental Monitoring | GC/MS, LC/MS | Internal Standard for Quantification | Measuring drug metabolites and monitoring pollutants in environmental samples. clearsynth.com |

| Environmental Monitoring | Pyrolysis-GC/MS | Internal Standard for Quantification | Quantifying tire tread particles in soil and sediment. nih.gov |

| Advanced Materials Science | Small-Angle Neutron Scattering (SANS) | Contrast Matching | Studying the structure and dynamics of polymers, surfactants, and nanoemulsions. europa.eu |

| Method Performance | GC/MS | Monitoring Compound | USEPA's use of DMCs to ensure robust and reliable analysis of VOCs and SVOCs. nemc.us |

This table illustrates the expanding analytical applications of deuterated compounds.

Interdisciplinary Research Integrating Deuterated Chlorinated Aromatics

The unique properties of deuterated chlorinated aromatics facilitate a wide range of interdisciplinary research, bridging chemistry, environmental science, toxicology, and biology. These compounds are critical in studies that trace the metabolic pathways of drugs and the fate of environmental contaminants. clearsynth.com

The investigation into the biogeochemistry of persistent organic pollutants (POPs) is a prime example of such interdisciplinary work. nih.gov For instance, studies on the degradation of chlorinated contaminants like 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) utilize stable chlorine isotope analysis to understand reaction pathways in the environment. nih.gov While this specific study focused on chlorine isotopes, the integration of deuterium-labeled standards is essential for the accurate quantification needed in such complex environmental and biological systems.

Furthermore, research in metabolomics and toxicology heavily relies on deuterated internal standards for the precise measurement of analytes in complex biological matrices. pubcompare.ai This enables researchers to understand how organisms process chlorinated aromatic compounds, providing vital data for risk assessment and regulatory decisions. The development of deuterated standards supports fields from clinical diagnostics to forensic science, where accurate quantification is paramount. pubcompare.ai The availability of a wider suite of deuterated molecules is expected to further catalyze interdisciplinary research, particularly in structural biology where neutron studies complement data from other techniques like X-ray crystallography. europa.eu

Methodological Advancements in KIE Measurements and Interpretation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, and advancements in its measurement and interpretation are expanding its utility. The KIE compares the rate of a reaction with a light isotope (e.g., hydrogen, ³⁵Cl) to the rate with a heavy isotope (e.g., deuterium, ³⁷Cl) at the same position.

Recent methodological advancements have made the measurement of chlorine KIEs (Cl-KIEs) more accessible and precise. nih.govmdpi.com The development of continuous flow isotope ratio mass spectrometry (GC-IRMS) allows for routine analysis of chlorine isotope ratios in complex mixtures, a significant improvement over older, more cumbersome methods. mdpi.com This has enabled dual-isotope studies (e.g., carbon and chlorine), providing multiple layers of mechanistic information. mdpi.com

A significant breakthrough is the ability to determine position-specific KIEs. mdpi.com In the study of the reductive dehalogenation of trichloroethene (TCE), researchers were able to distinguish between primary and secondary chlorine isotope effects. mdpi.com The results suggested that both vicinal chlorine atoms in TCE were reactive, providing new constraints on the possible reaction mechanisms. mdpi.com This level of detail is crucial for understanding and predicting the environmental fate of chlorinated contaminants.

Newer techniques for measuring Cl-KIEs include fast atom bombardment mass spectrometry (FAB-MS) performed directly on the chloride ions recovered from a reaction. acs.org This approach is much simpler and faster than classical methods that require converting the chloride ions into gaseous methyl chloride for analysis. acs.org While the experimental error can be larger, the results are comparable and provide a more efficient means of obtaining mechanistic insights. acs.org

| KIE Measurement Aspect | Advancement | Significance |

| Instrumentation | Continuous Flow Isotope Ratio Mass Spectrometry (GC-IRMS) | Allows for routine and precise measurement of compound-average chlorine isotope effects in complex mixtures. mdpi.com |

| Data Interpretation | Position-Specific Isotope Analysis | Enables differentiation between primary and secondary isotope effects, offering deeper insight into reaction mechanisms. mdpi.com |

| Sample Preparation | Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Simplifies the analytical procedure by directly analyzing recovered chloride ions, avoiding time-consuming derivatization steps. acs.org |

| Application | Enzymatic Dehalogenations | Provides a method to probe the mechanisms of bioremediation processes for chlorinated pollutants. nih.gov |

This table summarizes key methodological advancements in Kinetic Isotope Effect (KIE) studies.

Q & A

Basic Questions

Q. What are the key methodologies for synthesizing 2,4-Dichlorobenzyl Chloride-d2, and how can reaction conditions be optimized?

- Answer : The synthesis of 2,4-Dichlorobenzyl Chloride derivatives typically involves halogenation or substitution reactions. For example, 2,4-Dichlorobenzyl chloride can be synthesized via cyanidation of 2,4-dichlorobenzyl chloride followed by basic hydrolysis, achieving yields >84% with >99% purity . Optimization includes controlling temperature (e.g., maintaining 42°C for intermediates ), solvent selection (polar aprotic solvents for nucleophilic substitution), and monitoring by-products (e.g., dichlorinated impurities) using GC-MS. Deuterated analogs (e.g., -d2) require deuterated reagents and anhydrous conditions to minimize proton exchange.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Answer : Purity is assessed via gas chromatography (GC) with >98.0% purity standards , while structural confirmation employs -NMR (deuterium-induced peak splitting) and FT-IR (C-Cl stretch at ~550 cm). For deuterated compounds, -NMR or mass spectrometry (MS) detects isotopic enrichment. Cross-validate with melting point (mp 42°C for related bromides ) and boiling point data (e.g., 116–119°C at 1 mmHg for 3,4-dichlorobenzyl bromide ).

Q. What safety protocols are critical when handling this compound?

- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to its classification as a hazardous chemical . Avoid skin contact (H313 hazard ) and inhalation (H333 risk ). Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How should researchers design experiments to assess solvent compatibility for reactions involving this compound?

- Answer : Test solvents for stability under reaction conditions (e.g., dichloromethane, THF). Use kinetic studies to compare reaction rates in polar vs. non-polar solvents. Monitor decomposition via TLC or HPLC. For deuterated analogs, ensure solvents are deuterated (e.g., DO, CDCl) to prevent isotopic dilution .

Advanced Research Questions

Q. How do isotopic effects (deuteration at the benzyl position) influence the reactivity of this compound in nucleophilic substitutions?

- Answer : Deuteration reduces reaction rates due to the kinetic isotope effect (KIE), where C-D bonds are stronger than C-H. Compare in SN reactions (e.g., with NaN) using kinetic profiling. Monitor isotopic scrambling via -NMR to validate deuterium retention .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of 2,4-Dichlorobenzyl Chloride derivatives?

- Answer : Discrepancies (e.g., mp variations in halogenated analogs ) arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and recrystallize samples from different solvents (hexane vs. ethanol). Cross-reference with certified standards (e.g., >98.0% GC purity ).

Q. How can this compound be utilized in synthesizing phosphonium salts, and what are the mechanistic implications?

- Answer : React with triphenylphosphine to form (2,4-Dichlorobenzyl)triphenylphosphonium chloride (CAS 2492-23-1), a precursor for Wittig reactions . Mechanistic studies should track by-products (e.g., HCl evolution via titration) and optimize stoichiometry (1:1 molar ratio). Deuterated analogs may alter ylide stability, requiring kinetic control at low temperatures (−20°C) .

Q. What advanced analytical techniques are required to characterize by-products in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.